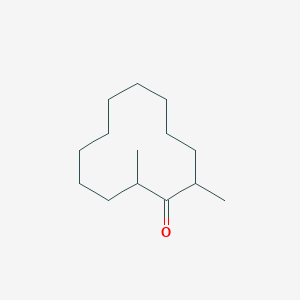
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate is a chemical compound known for its stability and versatility in various chemical reactions. It is a derivative of piperidine and is characterized by the presence of a tetramethyl-substituted piperidine ring with an oxo group and a perchlorate counterion. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the oxidation of triacetonamine with an aqueous solution of hydrogen peroxide in the presence of sodium tungstate at room temperature . This reaction yields 2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl, which can then be converted to the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The perchlorate salt is typically obtained by reacting the oxo compound with perchloric acid.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Hydroxylamines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a radical scavenger and antioxidant.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective oxidizing agent. In biological systems, it may act as a radical scavenger, neutralizing free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl: Known for its antioxidant properties.
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate: Used as an oxidizing agent in organic synthesis.
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the preparation of metallo-amide bases.
Uniqueness
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate is unique due to its perchlorate counterion, which enhances its stability and reactivity in various chemical reactions. Its ability to act as both an oxidizing agent and a radical scavenger makes it versatile in both chemical and biological applications.
Propiedades
Número CAS |
31198-93-3 |
|---|---|
Fórmula molecular |
C9H18ClNO5 |
Peso molecular |
255.69 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;perchlorate |
InChI |
InChI=1S/C9H18NO.ClHO4/c1-8(2)6-5-7-9(3,4)10(8)11;2-1(3,4)5/h5-7H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
CPLCZRHFOLVQQN-UHFFFAOYSA-M |
SMILES canónico |
CC1(CCCC([N+]1=O)(C)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
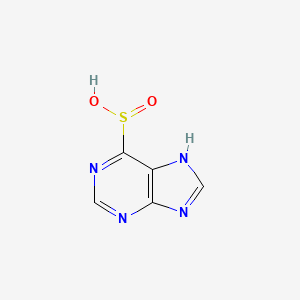
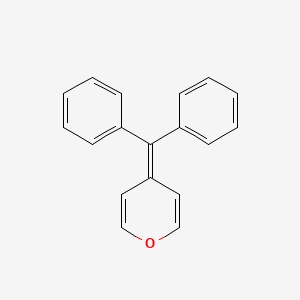

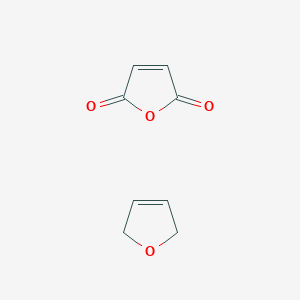
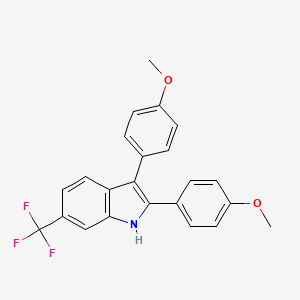
![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
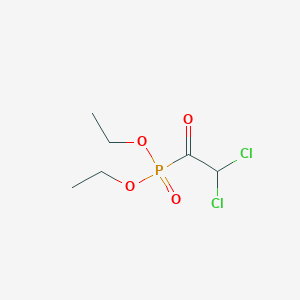
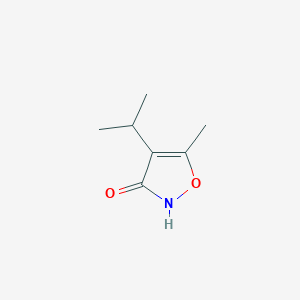
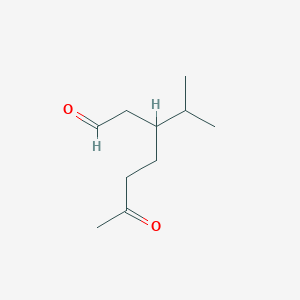
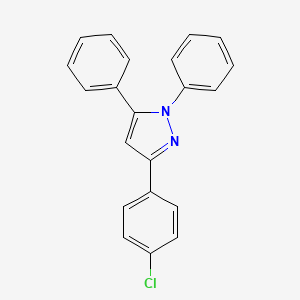
![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)
